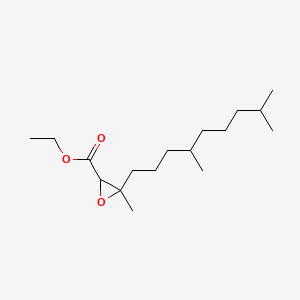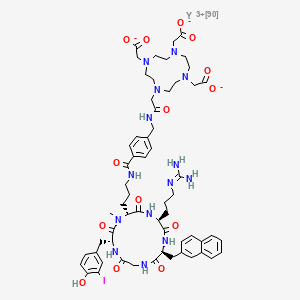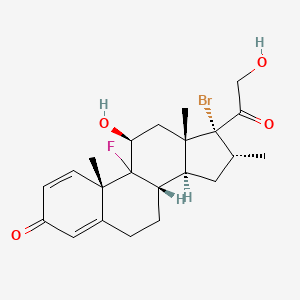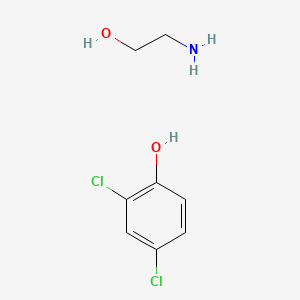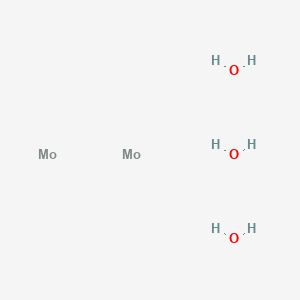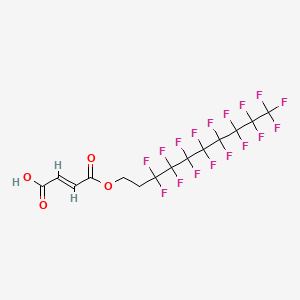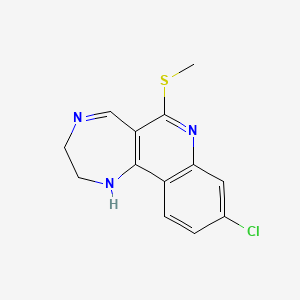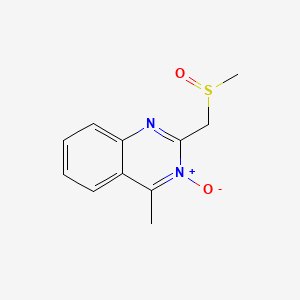
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core with a methylsulfinylmethyl group and an oxide moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.
Introduction of the Methylsulfinylmethyl Group: The methylsulfinylmethyl group can be introduced via nucleophilic substitution reactions using methylsulfinylmethyl halides.
Oxidation: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide moiety back to the parent quinazoline.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methylsulfinylmethyl group or other positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylsulfinylmethyl halides, various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Conversion to the parent quinazoline.
Substitution: Modified quinazoline derivatives with different substituents.
科学的研究の応用
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline 3-oxides: Compounds with similar quinazoline cores and oxide functionalities.
Methylsulfinylmethyl derivatives: Compounds with similar methylsulfinylmethyl groups.
Uniqueness
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
63362-19-6 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
4-methyl-2-(methylsulfinylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2O2S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-16(2)15/h3-6H,7H2,1-2H3 |
InChIキー |
CNFYIHIULZSPCD-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



